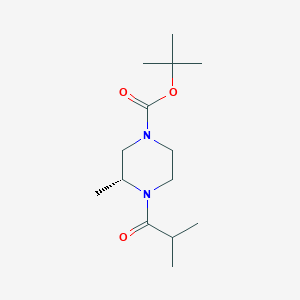![molecular formula C15H8F2N2O3 B12960688 Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12960688.png)
Benzoic acid, 3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid is a compound that features a unique structure combining a benzoic acid moiety with an oxadiazole ring substituted with a difluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the formation of the oxadiazole ring followed by its attachment to the benzoic acid moiety. One common method is the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 3-(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity for its target, leading to more effective inhibition or modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,6-Difluorophenyl)benzoic acid: Similar structure but lacks the oxadiazole ring.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a difluorophenyl group but has a different functional group arrangement.
Uniqueness
3-(5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the presence of both the oxadiazole ring and the difluorophenyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H8F2N2O3 |
|---|---|
Molekulargewicht |
302.23 g/mol |
IUPAC-Name |
3-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
InChI |
InChI=1S/C15H8F2N2O3/c16-10-5-2-6-11(17)12(10)14-18-13(19-22-14)8-3-1-4-9(7-8)15(20)21/h1-7H,(H,20,21) |
InChI-Schlüssel |
YWMCDDDPRGMLHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)C3=C(C=CC=C3F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960615.png)
![8-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B12960618.png)
![(1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene](/img/structure/B12960623.png)





![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanenitrile](/img/structure/B12960677.png)
![Pyrrolo[1,2-a]quinoxalin-9-amine](/img/structure/B12960680.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12960696.png)

